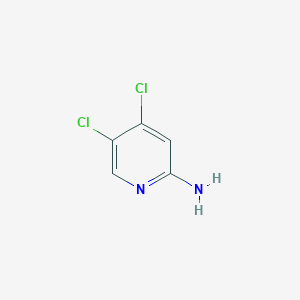

4,5-Dichloropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRAQLWJVYODCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444624 | |

| Record name | 4,5-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188577-68-6 | |

| Record name | 4,5-dichloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloropyridin-2-amine

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4,5-Dichloropyridin-2-amine, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data and outlines a plausible experimental approach for its synthesis, in the absence of a publicly available detailed protocol.

Core Molecular and Physical Properties

This compound is a dichlorinated aminopyridine with the molecular formula C₅H₄Cl₂N₂. Its structure consists of a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and an amine group at the 2 position. The molecular weight and other key computed properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| IUPAC Name | This compound |

| CAS Number | 188577-68-6 |

| Predicted Boiling Point | 269.8 ± 35.0 °C |

| Predicted Density | 1.497 ± 0.06 g/cm³ |

| Predicted pKa | 3.63 ± 0.24 |

Synthesis Methodology

General Experimental Protocol: Amination of Trichloropyridine

A likely precursor for the synthesis of this compound is 2,4,5-trichloropyridine. The synthesis would involve the selective amination at the 2-position of the pyridine ring.

Materials:

-

2,4,5-trichloropyridine

-

Ammonia (aqueous or in a suitable organic solvent)

-

A polar, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction vessel suitable for elevated temperatures and pressures

Procedure:

-

In a sealed reaction vessel, dissolve 2,4,5-trichloropyridine in a suitable solvent such as DMF.

-

Add a molar excess of ammonia to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

The structure and purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Logical Workflow: Synthesis of Dichlorinated Aminopyridines

Dichlorinated aminopyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of these compounds often starts from a readily available pyridine derivative, which is then subjected to a series of reactions such as chlorination, nitration, and amination to introduce the desired functional groups at specific positions on the pyridine ring. The following diagram illustrates a generalized synthetic workflow for producing dichlorinated aminopyridine isomers.

Caption: Generalized synthetic workflow for dichlorinated aminopyridines.

This guide provides foundational knowledge on this compound for professionals engaged in chemical research and development. The provided data and conceptual synthetic pathway serve as a starting point for further investigation and application of this compound.

Technical Guide: Spectroscopic Analysis of Dichloropyridin-2-amine Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4,5-Dichloropyridin-2-amine (CAS No. 188577-68-6) did not yield a complete dataset. The information presented in this guide is based on theoretical predictions for this compound and includes example data for the closely related isomer, 2-Amino-3,5-dichloropyridine , for illustrative purposes only. This example data should not be used as a substitute for experimental data for this compound.

Predicted Spectral Data for this compound

Based on its structure, the following spectral characteristics are anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and a broad signal for the amine protons.

-

The proton at position 3 (adjacent to the amino group) would likely appear as a singlet.

-

The proton at position 6 would also appear as a singlet.

-

The two amine protons (-NH₂) would likely appear as a single broad singlet, which would be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring, as they are in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-Cl functional groups.

-

N-H stretching: Symmetric and asymmetric stretches for the primary amine group are expected in the region of 3300-3500 cm⁻¹.

-

C-Cl stretching: A strong absorption band corresponding to the C-Cl bond stretching is expected in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should provide the molecular weight and information about the isotopic distribution.

-

Molecular Ion (M⁺): The nominal molecular weight of C₅H₄Cl₂N₂ is 162 g/mol .

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion is expected. Natural chlorine has two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a cluster of peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms)

-

The expected relative intensity ratio of these peaks is approximately 9:6:1.

-

Spectral Data for 2-Amino-3,5-dichloropyridine (Illustrative Example)

The following tables summarize publicly available spectral data for the isomer 2-Amino-3,5-dichloropyridine (CAS No. 4214-74-8) . This data is provided as an example to illustrate the format of a spectral data sheet.

Table 1: ¹H NMR Data for 2-Amino-3,5-dichloropyridine[1]

| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (J) in Hz |

| 7.938 | Doublet | H-4 | 2.2 |

| 7.501 | Doublet | H-6 | 2.2 |

| 4.90 | Broad Singlet | -NH₂ | N/A |

Note: Spectrum acquired in CDCl₃.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid aromatic amine sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, the solvent peak is also commonly used for referencing.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly used. A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer. Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. For less volatile compounds, techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) can be used.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 4,5-Dichloropyridin-2-amine for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Purity, and Synthesis of a Key Chemical Intermediate

Introduction

4,5-Dichloropyridin-2-amine, also known as 2-Amino-4,5-dichloropyridine, is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a list of suppliers and their stated purities. Additionally, it outlines a detailed, illustrative experimental protocol for its synthesis and purification, based on available literature, to assist researchers in its practical application.

Commercial Availability and Purity

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound (CAS No. 188577-68-6) is available from a variety of commercial suppliers. The purity of the available material can vary, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of some commercial suppliers and their offered purities for this compound.

| Supplier | Stated Purity | CAS Number | Notes |

| Sigma-Aldrich | Not specified; buyer assumes responsibility to confirm purity.[1] | 188577-68-6 | Marketed as "AldrichCPR" for early discovery research.[1] |

| Fluorochem | 95.0%[2] | 188577-68-6 | |

| AChemBlock | 97%[3] | 188577-68-6 | |

| Guangdong Juda Chemical Industrial Co., Ltd. | 99.00%[4] | 188577-68-6 | |

| GIHI CHEMICALS CO., LIMITED | General claim of >99% for dietary supplements, not specific to this chemical.[5] | 188577-68-6 |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and purification of this compound. These protocols are based on a synthesis route described in the patent literature and general principles of organic chemistry.

Synthesis of this compound

This procedure is based on the chlorination of 4-Chloro-2-aminopyridine using N-Chlorosuccinimide (NCS) as described in patent CA2786277A1.

Reaction Scheme:

Materials:

-

4-Chloro-2-aminopyridine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Chloro-2-aminopyridine (1.0 eq).

-

Add a sufficient volume of ethyl acetate to dissolve the starting material completely with stirring. A volume of approximately 500 mL per 0.01 mol of starting material has been reported.[6]

-

In a separate beaker, dissolve N-Chlorosuccinimide (1.05 eq) in ethyl acetate.

-

Transfer the NCS solution to an addition funnel and add it dropwise to the stirred solution of 4-Chloro-2-aminopyridine at room temperature over a period of 30-60 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, quench the reaction mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Method 1: Recrystallization

-

Select an appropriate solvent or solvent system for recrystallization. Common choices for similar compounds include ethanol, ethyl acetate, or mixtures of a polar solvent with a non-polar anti-solvent like hexanes.

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Method 2: Column Chromatography

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent composition should be determined beforehand by TLC analysis.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quality Control and Sourcing Workflow

To ensure the quality and consistency of this compound for research and development, a systematic workflow for sourcing and verification is recommended. The following diagram illustrates a logical process for this workflow.

Caption: A logical workflow for sourcing and quality verification of this compound.

Conclusion

This compound is a readily available chemical intermediate with significant potential in the development of new chemical entities. This guide provides researchers and drug development professionals with a foundational understanding of its commercial availability and a practical, illustrative guide for its synthesis and purification. By following a systematic approach to sourcing and quality control, researchers can ensure the integrity of their starting materials, which is paramount for the success of their scientific endeavors.

References

- 1. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CA2786277A1 - Methods and compositions of targeted drug development - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Biological Activity of 4,5-Dichloropyridin-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4,5-Dichloropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent modulators of critical biological pathways. Derivatives of this core structure have demonstrated significant therapeutic potential, particularly as kinase inhibitors for oncology applications. This guide provides a comprehensive overview of their biological activity, focusing on their role as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of oncogenic signaling pathways. Detailed experimental methodologies, quantitative activity data, and visualizations of the relevant biological and experimental frameworks are presented to support ongoing research and development in this field.

Core Biological Activity: Kinase Inhibition

Derivatives built upon the 2-aminopyridine core, including the 4,5-dichloro substituted variant, have emerged as potent inhibitors of various protein kinases. A primary target of significant interest is CDK8, a component of the Mediator complex that regulates gene transcription.

CDK8 is a transcriptional cyclin-dependent kinase that has been identified as a potential therapeutic target in oncology. It plays a crucial role in modulating the output of several signaling pathways involved in cell proliferation and differentiation, including the Wnt/β-catenin pathway. In many cancers, such as colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated, leading to uncontrolled cell growth.

Derivatives of 2-aminopyridine have been designed to selectively inhibit CDK8. By binding to the kinase, these compounds block its catalytic activity, thereby preventing the phosphorylation of its downstream targets. This inhibition can suppress the activation of the Wnt/β-catenin pathway, leading to a reduction in the proliferation of cancer cells with high levels of CDK8 expression.

The signaling cascade is illustrated below. In the absence of an inhibitor, Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus, complexes with TCF/LEF transcription factors, and drives the expression of oncogenes like c-myc and cyclin D1. CDK8 acts as a coactivator in this process. Inhibition of CDK8 disrupts this transcriptional activation.

Caption: Inhibition of CDK8 by a 2-aminopyridine derivative blocks Wnt/β-catenin signaling.

Quantitative Data: In Vitro Potency

The efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency.

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference Cell Line(s) |

| 2-Amino-pyridine Derivative | Compound 29 | CDK8 | 46 | HCT-116 |

| Table 1: Inhibitory activity of a representative 2-amino-pyridine derivative against CDK8. |

Experimental Protocols

The discovery and characterization of these inhibitors involve a multi-step process, from chemical synthesis to biological evaluation.

The synthesis of 2-aminopyridine kinase inhibitors often involves a convergent strategy, coupling a core pyridine structure with various side chains to explore the structure-activity relationship (SAR).

Caption: General synthetic workflow for 2-aminopyridine derivatives.

Methodology:

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) is performed on a dihalopyridine starting material. This compound is reacted with an appropriate aryl boronic acid or organostannane reagent in the presence of a palladium catalyst and a base to install a key structural motif.

-

Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom on the pyridine ring is displaced by a nucleophile, such as a primary or secondary amine. This reaction is typically carried out at elevated temperatures in a suitable solvent with a base.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

To determine the IC50 value of a test compound, a biochemical kinase assay is employed. Luminescence-based assays that quantify ATP consumption are common.

Principle: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase's activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin system.

Materials:

-

Recombinant human CDK8/CycC enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP solution

-

Test compound (serially diluted in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

-

Enzyme Addition: Prepare a solution of CDK8/CycC in kinase assay buffer and dispense into each well (except "no enzyme" controls).

-

Pre-incubation: Incubate the plate at room temperature for approximately 15-30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of substrate and ATP in kinase assay buffer. Add this solution to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent to all wells, which stops the kinase reaction and initiates the luminescent signal generation.

-

Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data by setting the "no inhibition" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of targeted cancer therapies. Their demonstrated ability to potently and selectively inhibit CDK8 provides a clear mechanism for disrupting oncogenic signaling pathways, such as the Wnt/β-catenin cascade. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of these and other novel kinase inhibitors. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles, ultimately paving the way for clinical investigation. The exploration of this chemical scaffold against other kinase targets also remains a valuable avenue for future drug discovery efforts.

4,5-Dichloropyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropyridin-2-amine, also known as 2-amino-4,5-dichloropyridine, is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique structural motif, featuring a pyridine ring substituted with two chlorine atoms and an amino group, offers a versatile platform for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for selective and diverse chemical transformations, making it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal component in drug discovery and development.

Chemical Properties and Synthesis

The utility of this compound as a building block is underpinned by its distinct chemical properties. The presence of two chlorine atoms at positions 4 and 5, and an amino group at position 2 of the pyridine ring, provides multiple reactive sites for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 188577-68-6 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| Appearance | Solid |

| SMILES | C1=C(C(=C(N=C1)N)Cl)Cl |

| InChI | InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of 2-amino-5-chloropyridine.

Experimental Protocol: Synthesis from 2-amino-5-chloropyridine

Materials:

-

2-amino-5-chloropyridine

-

N-chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Methanol

-

Ethanol

Procedure:

-

To a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a solvent mixture of DMF and methanol (2.5:1 v/v, 5500 mL).

-

Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.

-

Heat the reaction mixture to 45 °C and stir for 2.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, remove the solvent by distillation to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified product to obtain pure 2-amino-3,5-dichloropyridine.[1]

Table 2: Synthesis of this compound - Reaction Parameters

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity (GC) |

| 2-amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol (2.5:1) | 45 °C | 2.5 h | 70.5% | 98.20% |

Reactivity and Applications in Organic Synthesis

The strategic placement of the amino and chloro substituents on the pyridine ring allows for a variety of subsequent chemical transformations. The amino group can readily undergo N-alkylation, N-arylation, acylation, and diazotization reactions. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This diverse reactivity makes this compound a cornerstone for the synthesis of complex heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of dihalopyridines, this reaction allows for the introduction of aryl or heteroaryl substituents. The regioselectivity of the coupling on 2,5-dichloropyridine derivatives is highly dependent on the reaction conditions, with the C2 position generally being more electrophilic.

Experimental Protocol: General Procedure for C2-Selective Suzuki-Miyaura Coupling of a 2,5-Dichloropyridine Derivative

Materials:

-

2,5-Dichloropyridine derivative

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 2,5-dichloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.

-

Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

| Dihalopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 50-60 |

| 2,5-Dichloropyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | - | Na₂CO₃ | Acetonitrile | 80 | 36 | 45-55 |

| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | - | K₂CO₃ | Water | 100 | 2 | 85 |

Note: Yields are based on literature for similar substrates and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in numerous pharmaceuticals. For dihalopyridines, careful optimization is often required to achieve selective mono-amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine

Materials:

-

Dihalopyridine

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., X-Phos)

-

Base (e.g., KOt-Bu)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equiv.).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[3][4][5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

| Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 | High |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | Good to Excellent |

| Aryl Bromides | Secondary Amines | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 65-95 |

Note: Yields are based on literature for similar substrates and may vary.

Application in the Synthesis of Kinase Inhibitors and Other Bioactive Molecules

The versatility of this compound and its derivatives makes them attractive scaffolds for the development of kinase inhibitors and other therapeutic agents. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Phosphodiesterase 4 (PDE4) Inhibitors

A notable application of a close isomer, 4-amino-3,5-dichloropyridine, is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7][8] The synthesis involves the condensation of 4-amino-3,5-dichloropyridine with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[6][7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells.[9][10]

Caption: PDE4 inhibition by a 4-amino-3,5-dichloropyridine derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Derivatives of 2-amino-4-aryl-5-chloropyrimidines, which can be synthesized from this compound precursors, have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][11]

Caption: VEGFR-2 signaling pathway and its inhibition.

Cyclin-Dependent Kinase 1 (CDK1) Inhibitors

The same class of 2-amino-4-aryl-5-chloropyrimidine derivatives has also been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[11] CDK1 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[12][13][14][15][16]

Caption: CDK1 signaling pathway and its inhibition.

Conclusion

This compound is a privileged scaffold in organic synthesis, offering a gateway to a diverse range of complex and biologically active molecules. Its synthetic accessibility and versatile reactivity, particularly in modern cross-coupling reactions, have solidified its importance in medicinal chemistry and drug discovery. The successful application of its derivatives as potent inhibitors of key biological targets such as PDE4, VEGFR-2, and CDK1 highlights the immense potential of this building block in the development of novel therapeutics for a variety of diseases, including inflammatory disorders and cancer. This guide serves as a foundational resource for researchers and scientists looking to harness the synthetic potential of this compound in their own research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

Reactivity of the Amino Group in 4,5-Dichloropyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropyridin-2-amine is a versatile building block in medicinal chemistry and materials science. The reactivity of its amino group, in conjunction with the electronic effects of the two chlorine atoms and the pyridine nitrogen, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, including key reactions, experimental considerations, and quantitative data where available.

General Reactivity and Electronic Effects

The amino group at the 2-position of the pyridine ring is a nucleophilic center. However, its reactivity is modulated by the strong electron-withdrawing effects of the two chlorine atoms at the 4- and 5-positions, as well as the inherent electron-deficient nature of the pyridine ring. These factors decrease the basicity and nucleophilicity of the amino group compared to aniline. A predicted pKa value for the conjugate acid of the related 2-amino-4,5-dichloropyridine is approximately 3.63, indicating it is a weak base. This reduced nucleophilicity necessitates more forcing reaction conditions or the use of catalysts for many transformations.

Key Reactions of the Amino Group

The amino group of this compound can undergo a variety of important chemical reactions, making it a valuable synthon for the introduction of diverse functionalities.

N-Alkylation

The introduction of alkyl groups on the amino nitrogen can be achieved through nucleophilic substitution with alkyl halides. Due to the reduced nucleophilicity of the amino group, this reaction often requires a strong base and elevated temperatures to proceed efficiently.

Experimental Protocol (General for Primary Amines):

A general procedure for the N-alkylation of a primary amine with an alkyl halide is as follows:

-

To a solution of the aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile) is added a base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1-2.0 eq).

-

The mixture is stirred at room temperature for a period to allow for deprotonation.

-

The alkyl halide (1.0-1.2 eq) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-100 °C).

-

The reaction is monitored by TLC or LC-MS until completion.

-

Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography.

Quantitative Data for N-Alkylation of a Related Aminopyridine:

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminopyridine | Benzyl bromide | NaH | DMF | 60 | 4 | 85 |

Note: This data is for a related compound and should be considered as a starting point for optimization with this compound.

Experimental Workflow for N-Alkylation

Caption: Generalized workflow for the N-alkylation of this compound.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the arylation of the amino group of this compound with a variety of aryl halides or triflates.

Experimental Protocol (General):

-

An oven-dried Schlenk tube is charged with the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos; 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 eq).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon, nitrogen).

-

Anhydrous solvent (e.g., toluene, dioxane) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of a Related Aminopyridine:

| Aminopyridine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminopyridine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 92 |

Note: This data is for a related compound and serves as a guideline. Optimization will be necessary for this compound.

Logical Relationship for Buchwald-Hartwig Amination

Caption: Key components and conditions for the Buchwald-Hartwig amination of this compound.

Diazotization and Sandmeyer-type Reactions

The amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by various nucleophiles in Sandmeyer or Sandmeyer-type reactions. This allows for the replacement of the amino group with halogens (Cl, Br, I), cyano, hydroxyl, and other groups.

Experimental Protocol (General for Sandmeyer Reaction):

-

This compound (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

-

In a separate flask, a solution of the copper(I) salt (e.g., CuCl, CuBr; 1.1 eq) in the corresponding concentrated acid is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the copper(I) salt solution.

-

The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion, which is often indicated by the evolution of nitrogen gas.

-

The product is isolated by extraction and purified.

Quantitative Data for a Related Sandmeyer Reaction:

| Starting Material | Reagents | Product | Yield (%) |

| 2-Amino-5-chloropyridine | 1. NaNO₂, HCl, 0-5°C2. CuCl, HCl | 2,5-Dichloropyridine | 75-85 |

Note: This data is for a related aminopyridine and provides an expected outcome for the diazotization-chlorination of this compound to yield 2,4,5-trichloropyridine.

Signaling Pathway for Sandmeyer Reaction

Caption: Reaction pathway for the conversion of this compound via a diazonium intermediate.

Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amino group or for introducing a variety of functionalized side chains.

Experimental Protocol (General):

-

This compound (1.0 eq) is dissolved in a suitable solvent (e.g., DCM, THF, pyridine).

-

A base (e.g., triethylamine, pyridine; 1.1-1.5 eq) is added.

-

The mixture is cooled to 0 °C.

-

The acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.0-1.1 eq) is added dropwise.

-

The reaction is typically stirred at room temperature until completion.

-

Work-up involves washing with aqueous solutions to remove the base and byproducts, followed by drying and evaporation of the solvent. The product can be purified by recrystallization or chromatography.

Quantitative Data for Acylation of a Primary Amine:

| Amine | Acylating Agent | Base | Solvent | Yield (%) |

| Aniline | Acetyl Chloride | Pyridine | DCM | >95 |

Note: This is a general example; yields for this compound are expected to be high under standard conditions.

Urea Formation

The reaction of this compound with isocyanates provides a straightforward route to N,N'-disubstituted ureas. These urea derivatives are of interest in medicinal chemistry due to their hydrogen bonding capabilities.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., THF, DCM), is added the isocyanate (1.0 eq).

-

The reaction is typically stirred at room temperature. The reaction is often rapid and exothermic.

-

The product urea may precipitate from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.

Quantitative Data for Urea Formation:

| Amine | Isocyanate | Solvent | Yield (%) |

| Aniline | Phenyl isocyanate | THF | >90 |

Note: This is a general example; the reaction with this compound is expected to proceed in high yield.

Conclusion

Methodological & Application

Synthesis of 4,5-Dichloropyridin-2-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of 4,5-dichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy discussed is the regioselective amination of a polychlorinated pyridine precursor.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in a range of pharmaceutical candidates and approved drugs. The ability to efficiently and selectively synthesize this molecule is therefore of significant interest to the drug development community. The methods presented herein focus on nucleophilic aromatic substitution (SNAr) reactions, a robust and widely used strategy for the introduction of amine functionalities onto electron-deficient aromatic rings.

Synthetic Approach: Nucleophilic Aromatic Substitution

The most direct approach to the synthesis of this compound from a dichloropyridine precursor would involve the amination of a suitable starting material. However, the regioselectivity of such reactions can be challenging. A more reliable and frequently employed strategy involves the use of a trichlorinated pyridine, where the electronic properties of the ring direct the incoming nucleophile to a specific position.

A highly relevant precedent for this transformation is the synthesis of 4-amino-2,5-dichloropyrimidine from 2,4,5-trichloropyrimidine. In this reaction, the C4 position is the most electrophilic and is selectively attacked by ammonia to afford the desired product in good yield.[1] This principle of regioselectivity in nucleophilic aromatic substitution on polychlorinated heteroaromatics can be extended to the synthesis of this compound.

The proposed synthetic pathway involves the reaction of a suitable trichloropyridine with ammonia. The selection of the starting trichloropyridine isomer is crucial for achieving the desired product. Based on the principles of SNAr on pyridine rings, the 2- and 6-positions are generally more activated towards nucleophilic attack than the 3- and 5-positions. Furthermore, the position of the other chlorine atoms influences the reactivity of each site.

Logical Workflow for Synthesis

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,5-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloropyridin-2-amine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). The 2-amino group further influences the regioselectivity of these reactions, making it a key determinant in the synthesis of specifically substituted pyridine derivatives.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alkoxides, and thiols. Understanding the reactivity and regioselectivity of this substrate is crucial for its effective utilization in the synthesis of complex molecules with potential biological activity.

Regioselectivity

The pyridine nitrogen atom and the 2-amino group significantly influence the electron density of the aromatic ring, thereby directing the position of nucleophilic attack. In nucleophilic aromatic substitution reactions, the attack generally occurs at positions ortho or para to the electron-withdrawing ring nitrogen. For this compound, the two possible sites for substitution are the C4 and C5 positions.

The regioselectivity of the substitution is a nuanced interplay of electronic and steric factors. While the C4 position is para to the ring nitrogen, which typically enhances its reactivity towards nucleophiles, the electronic effect of the C2-amino group must also be considered. Generally, electron-donating groups can decrease the reactivity of the ring towards nucleophilic attack. However, in related dihalopyridine systems, substitution at the C4 position is often favored. Experimental validation is crucial to determine the precise regioselectivity for each class of nucleophile.

Diagram of Potential Reaction Pathways

Caption: Potential reaction pathways for the nucleophilic substitution on this compound.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or 1,4-Dioxane)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the anhydrous solvent to dissolve the starting material.

-

Add the amine (1.0-1.2 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Experimental Workflow for Amination

Caption: General experimental workflow for the amination reaction.

Reaction with Alkoxide Nucleophiles (Alkoxylation)

This protocol outlines a general procedure for the synthesis of 4-alkoxy-5-chloropyridin-2-amine derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, isopropanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF, or the corresponding alcohol)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0-1.2 eq) and the anhydrous solvent.

-

Carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C to form the alkoxide in situ.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

-

Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reaction with Thiol Nucleophiles (Thiolation)

This protocol provides a general method for the reaction of this compound with thiols.

Materials:

-

This compound

-

Thiol

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Sodium hydride (NaH))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and the anhydrous solvent.

-

Add the base (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C to generate the thiolate.

-

After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative, albeit generalized, quantitative data for the nucleophilic substitution reactions of this compound. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile (Amine) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Morpholine | 4-(Morpholin-4-yl)-5-chloropyridin-2-amine | DMF | K₂CO₃ | 100 | 12-24 | 60-80 |

| Piperidine | 4-(Piperidin-1-yl)-5-chloropyridin-2-amine | DMSO | TEA | 120 | 8-16 | 65-85 |

| Aniline | 4-(Phenylamino)-5-chloropyridin-2-amine | Dioxane | DIPEA | 110 | 16-24 | 50-70 |

Table 2: Reaction with Alkoxide Nucleophiles

| Nucleophile (Alcohol) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methanol | 4-Methoxy-5-chloropyridin-2-amine | THF/Methanol | NaH | 60 | 6-12 | 70-90 |

| Ethanol | 4-Ethoxy-5-chloropyridin-2-amine | Ethanol | t-BuOK | Reflux | 8-16 | 65-85 |

| Isopropanol | 4-Isopropoxy-5-chloropyridin-2-amine | DMF | NaH | 80 | 12-24 | 55-75 |

Table 3: Reaction with Thiol Nucleophiles

| Nucleophile (Thiol) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Thiophenol | 4-(Phenylthio)-5-chloropyridin-2-amine | DMF | K₂CO₃ | RT - 60 | 4-8 | 75-95 |

| Ethanethiol | 4-(Ethylthio)-5-chloropyridin-2-amine | DMSO | NaH | RT | 2-6 | 80-95 |

| Benzyl mercaptan | 4-(Benzylthio)-5-chloropyridin-2-amine | DMF | K₂CO₃ | 50 | 6-12 | 70-90 |

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution, allowing for the synthesis of a diverse range of substituted 2-aminopyridines. The protocols and data presented herein provide a foundation for researchers to explore the chemistry of this versatile building block. Careful consideration of the nucleophile, base, solvent, and temperature is essential for achieving optimal yields and regioselectivity. Further investigation into the specific electronic and steric effects governing the substitution patterns will enable the rational design of synthetic routes to novel compounds for drug discovery and other applications.

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 4,5-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel pyrido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated potential as anticancer agents, using 4,5-Dichloropyridin-2-amine as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous heterocyclic systems and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.

The versatile 2-amino-4,5-dichloropyridine scaffold allows for the strategic introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The protocols provided cover a two-step synthetic sequence involving a Suzuki-Miyaura coupling followed by a cyclization reaction to form the pyrido[4,5-d]pyrimidine core. Additionally, standard protocols for the biological evaluation of the synthesized compounds are included.

Synthetic Strategy Overview

The synthesis of the target pyrido[4,5-d]pyrimidine derivatives from this compound is proposed to proceed via a two-step sequence. The initial step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the C4 position of the pyridine ring. The subsequent step is a cyclization reaction with a suitable reagent, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA), to construct the fused pyrimidine ring.

The Role of Dichlorinated Pyridinamines in Fungicide Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4,5-Dichloropyridin-2-amine represents a key heterocyclic building block with potential applications in agrochemical synthesis, publicly available literature detailing its direct use in the development of commercialized fungicides is limited. However, the closely related chemical scaffold of dichlorinated aminopyridines is central to the fungicidal activity of established compounds. This document will use the broad-spectrum fungicide Fluazinam as a representative example to illustrate the application of dichlorinated pyridine chemistry in fungicide development. Fluazinam, a diarylamine fungicide, features a dichlorinated and trifluoromethylated pyridine core and serves as an excellent case study for detailing synthetic protocols, mechanism of action, and biological efficacy.

Application Notes: Fluazinam as a Case Study

Fluazinam is a protective fungicide known for its efficacy against a wide range of plant pathogenic fungi.[1][2] It belongs to the diarylamine chemical class and is particularly effective against diseases such as late blight in potatoes, Sclerotinia stem rot in various crops, and clubroot in brassicas.[2][3] Its mode of action as a potent uncoupler of oxidative phosphorylation in fungal mitochondria provides a multi-site inhibitory effect, which is associated with a low risk of resistance development.[1][4][5]

Chemical Structure and Properties

-

Chemical Name: 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[2]

-

CAS Number: 79622-59-6[2]

-

Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄[6]

-

Molecular Weight: 465.1 g/mol [6]

-

Appearance: Yellow, crystalline solid[7]

-

Solubility: Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Fluazinam disrupts the production of ATP in fungal mitochondria by acting as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis effectively starves the fungal cells of energy.[4][5][8] Evidence suggests a dual mechanism involving:

-

Direct interaction with ATP synthase: Fluazinam is thought to bind to the F1Fo-ATP synthase complex, inducing a conformational change that facilitates a proton leak.[4]

-

Inhibition of Complex I: It may also inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[9][10]

This multi-site action contributes to its broad-spectrum activity and the lower probability of resistance development compared to single-site inhibitor fungicides.[4]

Quantitative Data Presentation

The efficacy of Fluazinam has been quantified against a variety of fungal pathogens. The following tables summarize the 50% effective concentration (EC₅₀) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination.

Table 1: In Vitro Efficacy of Fluazinam (Mycelial Growth Inhibition)

| Fungal Species | Number of Isolates | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) |

| Sclerotinia sclerotiorum | 150 | 0.0004 - 0.0056 | 0.0019[11] |

| Sclerotinia sclerotiorum | 150 | 0.0019 - 0.0115 | 0.0069[12] |

| Fusarium graminearum | 95 | 0.037 - 0.179 | Not Reported[13] |

| Botrytis cinerea | 100 | 0.0018 - 0.0487 | 0.0196[14] |

| Clarireedia jacksonii (sensitive) | 9 | 0.003 - 0.009 | Not Reported[14] |

| Clarireedia jacksonii (insensitive) | 13 | 0.01 - 0.04 | Not Reported[14] |

Table 2: In Vitro Efficacy of Fluazinam (Spore Germination Inhibition)

| Fungal Species | Assay Type | Number of Isolates | EC₅₀ Range (µg/mL) |

| Fusarium graminearum | Spore Germination | 95 | 0.039 - 0.506[13] |

| Phytophthora infestans | Zoospore Motility (MIC) | Not Reported | 0.01 - 0.1[14] |

Table 3: In Vivo Protective Efficacy of Fluazinam

| Fungal Pathogen | Host Plant | Application Rate | Control Efficacy (%) |

| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | 150 µg/mL | > 80[12] |

| Sclerotinia sclerotiorum | Rapeseed (pot experiments) | 150 µg/mL | > 80[12] |

| Sclerotinia sclerotiorum | Rapeseed (field trials) | 187.5 g a.i. ha⁻¹ | > 70[12] |

| Sclerotinia sclerotiorum | Oilseed Rape (pot experiments) | 8 µg/mL | 88[11] |

| Sclerotinia sclerotiorum | Oilseed Rape (pot experiments) | 32 µg/mL | 100[11] |

| Fusarium graminearum | Wheat coleoptiles | 250 µg/mL | 100[13] |

Experimental Protocols

Synthesis of Fluazinam

The commercial synthesis of Fluazinam involves a nucleophilic aromatic substitution reaction. A common pathway is the condensation of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[7][15][16]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in an organic solvent such as 2-methyltetrahydrofuran.[15]

-

Addition of Base: Add an inorganic base, for example, potassium carbonate, to the reaction mixture. The base acts as a catalyst for the condensation reaction.[15]

-

Reaction Conditions: Stir the mixture at a controlled temperature. The reaction time can vary depending on the specific conditions but is generally carried out until completion, which can be monitored by techniques like HPLC.[17]

-

Work-up and Purification: After the reaction is complete, the crude product is subjected to a work-up procedure which may include filtration to remove inorganic salts, followed by removal of the solvent.[17] The crude Fluazinam is then purified, typically by recrystallization, to obtain the final product with high purity.[15]

In Vitro Bioassay: Mycelial Growth Inhibition

This protocol determines the EC₅₀ value of Fluazinam against the mycelial growth of a target fungus.[14]

Materials:

-

Potato Dextrose Agar (PDA)

-

Fluazinam stock solution (in a suitable solvent like DMSO)

-

Sterile Petri dishes (90 mm)

-

Fungal culture of the target pathogen

-

Cork borer (5 mm diameter)

-

Incubator

Protocol:

-

Preparation of Amended Media: Autoclave the PDA medium. Allow it to cool to approximately 50-55°C. Add the appropriate volume of Fluazinam stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control medium with the solvent alone should also be prepared.

-

Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection: When the fungal colony in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Conclusion

While direct fungicidal applications of this compound are not prominently documented, the fungicidal prowess of the dichlorinated aminopyridine scaffold is well-established through compounds like Fluazinam. The multi-site uncoupling of oxidative phosphorylation by Fluazinam provides a robust and durable mode of action against a broad spectrum of fungal pathogens. The provided protocols for synthesis and bioassays offer a foundational framework for researchers and scientists in the field of fungicide development to explore novel derivatives and understand their biological activity. Further research into the synthesis and fungicidal screening of derivatives of this compound could unveil new and effective crop protection agents.

References

- 1. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluazinam - Wikipedia [en.wikipedia.org]

- 3. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluazinam targets mitochondrial complex I to induce reactive oxygen species-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 16. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

- 17. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Quantification of 4,5-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4,5-Dichloropyridin-2-amine. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research and development. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document offers a starting point for developing and validating robust analytical methods for this purpose.

Analytical Methodologies

A comparative summary of the analytical methods is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk materials and simple formulations. The method's performance characteristics, adapted from a similar compound, 4-Amino-2-chloropyridine, are summarized in Table 1.[1]

Table 1: Performance Characteristics of an Analogous HPLC-UV Method

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~8 ppb[1] |

| Limit of Quantification (LOQ) | ~25 ppb (estimated) |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Protocol: HPLC-UV

This protocol is adapted from a method for 4-Amino-2-chloropyridine and will require optimization and validation for this compound.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1.0 mg/mL.[1]

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

-

For assay determination, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

-

Data Analysis:

-

Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, particularly for identifying and quantifying impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and peak shape. The expected performance of a GC-MS method is outlined in Table 2, based on data for similar dichlorinated aromatic compounds.

Table 2: Expected Performance Characteristics of a GC-MS Method

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Experimental Protocol: GC-MS

This protocol is a general guideline and requires optimization, particularly the derivatization step, for this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[2]

-

Injection Mode: Splitless.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[3]

-

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or acetonitrile).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

To an aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

-

-

Data Analysis:

-

Quantify the derivatized this compound by comparing the peak area of the selected ions in the sample to the calibration curve.

-

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological samples. The performance characteristics for an LC-MS/MS method, based on a validated method for the structurally similar 2-amino-5-chloropyridine, are presented in Table 3.[4]

Table 3: Performance Characteristics of an Analogous LC-MS/MS Method

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | pg/mL to ng/mL range |

| Limit of Quantification (LOQ) | pg/mL to ng/mL range |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Experimental Protocol: LC-MS/MS